Carbaldrate
Description
Contextualization within Anionic Clays (B1170129) and Layered Double Hydroxides (LDHs) Research
Carbaldrate is structurally related to a class of materials known as Layered Double Hydroxides (LDHs), which are also referred to as anionic clays or hydrotalcite-like compounds. mdpi.commdpi.com LDHs are characterized by their unique layered structure, which consists of positively charged brucite-like layers. mdpi.commdpi.com These layers are composed of divalent and trivalent metal cations octahedrally coordinated to hydroxide (B78521) groups. mdpi.comnih.gov The net positive charge of these layers is balanced by interlayer anions and water molecules. mdpi.commdpi.com
The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent metals, respectively, and Aⁿ⁻ is an interlayer anion. mdpi.comnih.gov The ability to vary the metal cations and the interlayer anions allows for the tuning of the chemical and physical properties of LDHs for a wide range of applications. nih.govrsc.org
This compound, with its composition of aluminum (a trivalent metal), sodium (a monovalent metal), and carbonate anions, can be considered a complex basic carbonate of aluminum and sodium. cphi-online.comcphi-online.com Its structure is analogous to that of LDHs, where carbonate anions are situated between the layers. The affinity of LDHs for carbonate ions is a well-documented phenomenon. researchgate.netrsc.org The synthesis of this compound often involves the reaction of sodium carbonate with an aluminum source, such as aluminum hydroxide, in an aqueous medium.
The study of LDHs is a significant area of materials chemistry, with research focusing on their use as catalysts, anion exchangers, and drug delivery systems. rsc.orgnih.gov The layered structure of these materials allows for the intercalation of various guest molecules, leading to the development of new functional materials. mdpi.com
Historical Perspectives in Advanced Inorganic Chemistry Studies
The development of synthetic inorganic compounds has a rich history, with early efforts focused on producing essential industrial chemicals. For instance, the Leblanc process, developed in the late 18th century, was a groundbreaking method for producing sodium carbonate (soda ash) from sodium chloride. britannica.com This process was a cornerstone of the early chemical industry. britannica.com It was later superseded by the more efficient Solvay process. britannica.com
The study of aluminum compounds also has a long history. Aluminum hydroxide, a key component in the synthesis of this compound, is commercially manufactured through the Bayer process, which involves dissolving bauxite (B576324) in sodium hydroxide. handwiki.org The understanding of the amphoteric nature of aluminum hydroxide, reacting as both a base and an acid, has been fundamental to its application. handwiki.org
The synthesis of complex inorganic structures like this compound builds upon a long tradition of inorganic chemical research that has evolved from the production of simple salts to the design of complex materials with specific functionalities. specificpolymers.comyale.edubradford.ac.uk The ability to synthesize and characterize such compounds is a testament to the advancements in analytical techniques and our understanding of chemical bonding and structure. rsc.org
Physicochemical Properties of this compound
The properties of this compound are directly related to its structure. It is described as a crystalline solid. cphi-online.com
| Property | Value |
| Molecular Formula | CH₂AlNaO₅ drugcentral.org |
| Alternate Molecular Formula | (HO)₂Al(CO₃)Na·nH₂O wikipedia.org |
| Molecular Weight | 143.99 g/mol nih.gov |
| Appearance | Solid Crystals or Powder anmol.org |
| Odor | Odorless anmol.org |
| Stability | Stable under ordinary conditions of use and storage. anmol.org |
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Structure
2D Structure
Properties
CAS No. |
41342-54-5 |
|---|---|
Molecular Formula |
CH4AlNaO6 |
Molecular Weight |
162.01 g/mol |
IUPAC Name |
aluminum;sodium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Na.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+1;;;/p-4 |
InChI Key |
YJTPLMXDQANDKS-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Na+].[Al+3] |
Origin of Product |
United States |
Advanced Synthesis Methodologies and Mechanistic Investigations of Carbaldrate
Controlled Precipitation Techniques for Carbaldrate Formation
Controlled precipitation is a cornerstone of this compound synthesis, allowing for the production of a stable, crystalline compound from aqueous solutions. This method relies on exceeding the solubility product of dihydroxyaluminum sodium carbonate under carefully managed conditions to induce the formation of a solid phase.
Coprecipitation Strategies for High Purity and Controlled Composition
Coprecipitation is a widely employed strategy for synthesizing complex compounds like this compound from a homogeneous solution. This technique involves the simultaneous precipitation of both aluminum and sodium species from a solution containing their respective salts. The key advantage of coprecipitation is the ability to achieve a uniform distribution of the constituent ions at the atomic level, leading to a product with high compositional homogeneity.
In a typical coprecipitation synthesis, an aqueous solution containing soluble aluminum salts (e.g., aluminum nitrate) and sodium salts is prepared. A precipitating agent, often a solution of a base like sodium hydroxide (B78521) combined with a carbonate source (e.g., sodium carbonate), is then added under vigorous stirring. patsnap.com The process is analogous to the synthesis of similar layered double hydroxides like hydrotalcite, where maintaining a constant pH is critical for achieving a pure phase and preventing the separate precipitation of single-metal hydroxides. patsnap.comrsc.org The precise control over the addition rate of the precipitating agent and constant agitation ensures that the supersaturation level is maintained uniformly throughout the reactor, promoting the formation of this compound with a consistent stoichiometric composition.
pH and Carbon Dioxide Flow Control in Hydrothermal Synthesis
While specific literature detailing the hydrothermal synthesis of this compound is scarce, the principles of this method are well-established for analogous compounds like dawsonite (B1143670) (the natural mineral form of NaAl(OH)₂CO₃) and other mixed-metal hydroxides. patsnap.comresearchgate.net Hydrothermal synthesis involves carrying out the crystallization in an aqueous solution at elevated temperatures (>100°C) and pressures inside a sealed vessel known as an autoclave. patsnap.com These conditions enhance the solubility of precursors and accelerate reaction kinetics, often leading to highly crystalline products.
For dawsonite-type compounds, key parameters that influence the final product's phase and morphology include reaction temperature, the acidity of the medium, and the partial pressure of carbon dioxide. researchgate.net
pH Control: The pH of the reaction medium is a critical factor. In the synthesis of hydrotalcites, for instance, the coprecipitation must occur within a specific pH range (typically 7 to 10) to ensure the formation of the desired layered structure. rsc.org A similar principle applies to this compound, where the pH must be controlled to facilitate the incorporation of both dihydroxyaluminum and sodium carbonate moieties into the crystal lattice. This is often achieved by the controlled addition of a basic solution.
Carbon Dioxide: The carbonate anion (CO₃²⁻) is an essential structural component of this compound. In hydrothermal synthesis, the source of carbonate can be a dissolved salt or the direct bubbling of CO₂ gas. The partial pressure of CO₂ can influence the reaction equilibrium and favor the formation of the carbonate-containing structure. researchgate.net Studies on dawsonite synthesis have shown that an adequate supply of carbonate, often from a precursor like sodium bicarbonate, is necessary to obtain the pure phase. researchgate.net
The table below illustrates the typical influence of these parameters in the hydrothermal synthesis of analogous metal hydroxycarbonates.
| Parameter | Effect on Synthesis | Typical Range/Condition |
| Temperature | Influences crystallinity, particle size, and reaction rate. Higher temperatures generally lead to larger, more well-defined crystals. researchgate.net | 100°C - 200°C |
| pH | Determines the species in solution and controls the precipitation sequence. Essential for forming the correct complex hydroxide structure. rsc.org | 7 - 10 |
| CO₂/Carbonate Source | Provides the structural carbonate anion. Concentration affects phase purity and can prevent the formation of simple hydroxides. researchgate.net | Sufficient to drive carbonate incorporation |
Role of Specific Reagents and Stoichiometric Ratios in Synthetic Yields
The choice of reagents and their molar ratios are fundamental to the successful synthesis of this compound. The synthesis aims to produce the compound with the empirical formula NaAl(OH)₂CO₃.
The primary reagents involved in the synthesis of this compound are listed in the table below.
| Reagent Type | Specific Example | Role in Synthesis |
| Aluminum Source | Aluminum Hydroxide (Al(OH)₃), Aluminum Nitrate (Al(NO₃)₃) | Provides the aluminum cation (Al³⁺) for the crystal structure. |
| Sodium Source | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH) | Provides the sodium cation (Na⁺) and contributes to basicity. |
| Carbonate Source | Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃) | Provides the carbonate anion (CO₃²⁻) required for the crystal lattice. |
| pH Modifier | Sodium Hydroxide (NaOH) | Adjusts and maintains the solution pH within the optimal range for precipitation. patsnap.com |
Achieving high yields of pure this compound requires careful control of the stoichiometric ratios of the reactants. The ideal molar ratio of sodium to aluminum in the final product is 1:1. Therefore, the starting precursor solution is typically prepared with this molar ratio of soluble Al³⁺ and Na⁺ salts. An excess of the carbonate source is often used to ensure complete reaction and to maintain the necessary pH and ionic environment to drive the formation of the desired product. researchgate.net The reaction can be conceptually represented as: Na⁺ + Al³⁺ + CO₃²⁻ + 2OH⁻ → NaAl(OH)₂CO₃
Reflux-Based Synthetic Routes and Optimization Parameters
Reflux synthesis is another method that can be applied to produce crystalline materials. This technique involves heating a reaction mixture in a flask equipped with a condenser, which cools any evaporated solvent and returns it to the reaction vessel. This allows the reaction to be maintained at the solvent's boiling point for extended periods without loss of volume, ensuring constant concentration and providing the energy needed for crystallization and phase transformation.
While specific studies on the reflux synthesis of this compound are not prevalent in the available literature, the principles from its application in synthesizing other nanostructures can be extrapolated. For aqueous-based reflux methods, key optimization parameters include the order of precursor addition, the duration of the reflux, and the subsequent cooling rate. Continuous heating over long periods provides the necessary energy for the reaction, and control over these parameters can dictate the size, morphology, and crystallinity of the final product.
Exploration of Alternative Synthetic Pathways and Precursor Chemistries
Research into the synthesis of inorganic functional materials often includes the exploration of alternative pathways to improve efficiency, reduce cost, and gain better control over the product's properties. For this compound, this could involve novel precursor chemistries or different reaction methodologies.
One potential alternative approach is the use of reactive oxides as cation sources instead of soluble salts. For example, a novel route for synthesizing hydrotalcite, a structurally related compound, uses reactive magnesium oxide and aluminum hydroxide in an aqueous suspension. researchgate.net This method relies on the hydration and dissolution of the oxides to provide the necessary ions for coprecipitation, which can simplify the process by eliminating the need for extensive purification steps to remove residual anions from salt precursors. researchgate.net Another avenue involves mechanochemical methods, where mechanical force (e.g., from ball milling) is used to activate the raw materials, such as Mg(OH)₂ and Al(OH)₃, to form the desired product, sometimes in combination with CO₂ as a reactant. mdpi.com Such solvent-free or low-solvent methods represent a green chemistry approach to synthesis.
Mechanistic Studies of this compound Formation and Growth Dynamics
The formation of this compound via precipitation is a complex process involving nucleation and crystal growth. While direct mechanistic studies on this compound are limited, the formation of analogous layered double hydroxides (LDHs) like hydrotalcite provides significant insight. patsnap.com
The mechanism is believed to proceed via a dissolution-reprecipitation pathway. researchgate.net When a basic precipitating agent is added to the acidic solution of metal salts, the pH increases. This leads to the precipitation of an intermediate, often an amorphous aluminum hydroxide gel. researchgate.net As more base is added and the pH continues to rise, this amorphous precursor reacts with the sodium and carbonate ions in the solution to form the more stable, crystalline this compound (dawsonite) structure. rsc.orgresearchgate.net
The dynamics of crystal growth determine the final particle size and morphology. Studies on LDH growth have identified two primary pathways:
Monomer Addition: Individual ions or small hydroxide clusters from the solution deposit onto the surface of existing nuclei, causing the crystals to grow. acs.orgnih.gov
Coalescence: Small, adjacent nanocrystals or particles merge to form larger, more stable particles. acs.orgnih.gov
The dominant growth mode can be influenced by factors such as precursor concentration. acs.orghummingbirdscientific.co.jp High concentrations may favor the rapid growth of individual crystals via monomer addition, while lower concentrations might lead to the aggregation and coalescence of primary nanoparticles. acs.orghummingbirdscientific.co.jp Understanding these dynamics is key to controlling the particle size distribution and surface area of the synthesized this compound.
Nucleation and Growth Mechanisms in Aqueous and Non-Aqueous Systems
The formation of crystalline this compound from solution is governed by the fundamental processes of nucleation and subsequent crystal growth. This process can be initiated through different pathways depending on the synthesis conditions.
In aqueous systems, which are standard for this compound synthesis, nucleation typically follows a complex pathway. The process begins with achieving a state of supersaturation, where the concentration of solute species exceeds the equilibrium solubility. Classical nucleation theory distinguishes between homogeneous nucleation, which occurs spontaneously within the bulk solution, and heterogeneous nucleation, which is initiated on the surface of impurities or other interfaces. Given the ionic nature of the precursors, the formation of this compound likely involves non-classical nucleation pathways, where stable prenucleation clusters of ions and solvent molecules form before the emergence of a distinct solid phase. nih.gov Studies on related aluminum hydroxide systems suggest that aqueous Al(III) can form various monomeric and polymeric hydroxo complexes as precursors to nucleation. nih.gov
The primary factors influencing nucleation and growth in aqueous solutions are temperature, pH, and reactant concentrations. Synthesis of this compound is typically performed under alkaline conditions (pH 7.2–10.5) and at elevated temperatures (60–80°C) to optimize crystallization kinetics. google.com In this range, the solubility of intermediate aluminum-containing species is controlled to allow for steady crystal growth. The formation of hydrated variants, such as for the related potassium dawsonite, has been observed at lower temperatures (<25°C), indicating that solvent molecules (water) can be incorporated into the crystal structure and play a direct role in the nucleation and growth mechanism. geoscienceworld.orggeoscienceworld.org
While less common, non-aqueous systems or the use of co-solvents could significantly alter the nucleation and growth of this compound. The solvent's polarity, viscosity, and ability to solvate the precursor ions would directly impact ion-pairing, the stability of prenucleation clusters, and interfacial energy, thereby changing both the nucleation rate and the subsequent growth habits of the crystals.
Table 1: Influence of System Parameters on this compound Nucleation and Growth
| Parameter | Effect on Nucleation | Effect on Growth | Scientific Rationale |
|---|---|---|---|
| Temperature | Increases rate up to an optimum, then decreases. | Generally increases due to higher diffusion rates. | Optimal temperature (e.g., 60-80°C) balances solubility and kinetic barriers. Above this, increased solubility can inhibit supersaturation. |
| pH | Highly sensitive; nucleation occurs in a specific alkaline range (7.2-10.5). google.com | Affects surface charge and stability of growing faces. | pH controls the speciation of aluminum hydroxo complexes, which are the building blocks for the crystal lattice. nih.gov |
| Supersaturation | Primary driver; higher supersaturation leads to a higher nucleation rate. | High supersaturation can lead to diffusion-controlled, rapid growth. | The rate is exponentially dependent on the level of supersaturation. |
| Solvent | Polarity affects ion solvation and interfacial energy. | Viscosity affects mass transport (diffusion) to the crystal surface. | Non-aqueous or co-solvents can alter precursor complex stability and solubility, changing the driving force for crystallization. |
Influence of Reaction Kinetics on Crystalline Product Morphology
The morphology of the final crystalline product—referring to the size, shape, and habit of the crystals—is a direct consequence of the interplay between nucleation and growth rates, which are governed by reaction kinetics. mdpi.com For this compound, which is known to form needle-like (acicular) crystals, controlling the synthesis kinetics is paramount for achieving a desired morphology and particle size distribution. smolecule.comuio.no
The rate of addition of reactants is a critical kinetic parameter. For instance, in the carbonation of sodium aluminate solutions, a slow, controlled introduction of CO₂ is essential. Rapid carbonation can create localized high supersaturation, leading to the rapid precipitation of undesired, gelatinous aluminum hydroxide instead of crystalline this compound. This illustrates a shift from a growth-dominated regime (favoring well-formed crystals) to a nucleation-dominated one (producing many small, amorphous particles).
Similarly, the degree of agitation or stirring in the reactor influences mass transfer. mdpi.com High stirring rates can homogenize the solution, preventing local pockets of high supersaturation and promoting the growth of more uniform crystals. However, excessive agitation can also increase the rate of secondary nucleation, where new crystals are formed from collisions between existing crystals, leading to a smaller average particle size.
The cooling rate in cooling crystallization methods also dictates the final morphology. mdpi.com Rapid cooling (high undercooling) drives the system far from equilibrium, often resulting in skeletal or dendritic crystal forms. mdpi.com Conversely, slow cooling allows the crystallization process to remain near equilibrium, promoting the growth of more stable, well-defined euhedral crystals. The acicular morphology of synthetic dawsonite suggests that growth is inherently anisotropic, proceeding faster along one crystallographic axis. uio.no The precise control of kinetic factors determines the aspect ratio and aggregation of these needles.
Table 2: Correlation of Reaction Kinetics with Crystalline Product Morphology
| Kinetic Parameter | Condition | Primary Effect | Expected this compound Morphology |
|---|---|---|---|
| Reactant Addition Rate | Slow | Favors crystal growth over nucleation. | Larger, well-defined acicular crystals. |
| Fast | Promotes rapid, widespread nucleation. | Small, poorly-formed crystals or amorphous precipitate (e.g., aluminum hydroxide gel). smolecule.com | |
| Stirring / Agitation | Low / Inadequate | Inhomogeneous reactant concentration; localized high supersaturation. | Broad particle size distribution; potential for agglomeration. |
| High / Vigorous | Enhanced mass transport; promotes secondary nucleation. | Smaller, more uniform crystals. mdpi.com | |
| Temperature Profile | Isothermal (Optimal) | Controlled, steady growth. | Uniform, aggregated acicular crystals. uio.no |
| Rapid Cooling | High degree of undercooling; diffusion-limited growth. | Fine, potentially skeletal or fibrous crystals. mdpi.com |
Investigation of Intermediate Species and Reaction Pathways
The synthesis of this compound can be achieved via several reaction pathways, each involving distinct intermediate species. Understanding these pathways is key to explaining the reaction kinetics and final product characteristics.
One common synthesis route involves the reaction of an ionic aluminum salt, such as aluminum chloride (AlCl₃), with an excess of sodium carbonate (Na₂CO₃) in an aqueous solution where the pH is maintained between 7.2 and 10.5 with sodium hydroxide. google.comsmolecule.com The reaction pathway can be described as follows:
Hydration and Hydrolysis: In water, the Al³⁺ ion is hydrated to form the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. As the pH is raised, this complex undergoes deprotonation (hydrolysis) to form a series of monomeric aluminum hydroxo species, such as [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺.
Polymerization/Olation: These monomeric species can then polymerize through olation (formation of Al-O-Al bridges), creating polynuclear hydroxo-aluminum complexes. These complexes are crucial, yet often transient, intermediates. nih.gov
Precipitation: The carbonate ions (CO₃²⁻) or bicarbonate ions (HCO₃⁻) in the solution react with these positively charged aluminum complexes, leading to the precipitation of the neutral this compound salt, Na⁺[Al(OH)₂CO₃]⁻.
A second major pathway is the carbonation of a sodium aluminate (NaAlO₂) solution. smolecule.com In this case, the primary aluminum species in the alkaline solution is the tetrahedral aluminate ion, [Al(OH)₄]⁻.
Neutralization: Carbon dioxide bubbled through the solution dissolves to form carbonic acid (H₂CO₃), which neutralizes the alkaline solution.
Precipitation: The decrease in pH causes the [Al(OH)₄]⁻ ions to polymerize and react with the available carbonate/bicarbonate ions, precipitating this compound.
In both pathways, the formation of metastable or amorphous intermediates is highly probable. osti.govresearchgate.net For example, under certain conditions, an amorphous aluminum hydroxide gel or an unstable hydrous aluminum carbonate may precipitate first. orchidsinternationalschool.com These amorphous precursors are energetically less stable than the crystalline this compound (dawsonite structure) and will transform into the more stable phase over time, a process often accelerated by heating. The identification of such intermediates often requires in-situ characterization techniques, as they may be short-lived or only present under specific process conditions.
Advanced Structural Elucidation and Solid State Chemistry of Carbaldrate
Crystalline Structure Analysis of Carbaldrate and its Polymorphs
The crystalline structure of this compound, like other layered double hydroxides, is of significant interest for understanding its properties.
This compound possesses a layered structure analogous to that of brucite (Mg(OH)₂). rsc.org These layers consist of octahedrally coordinated aluminum and sodium cations surrounded by hydroxide (B78521) groups. The substitution of some divalent cations with trivalent cations in the brucite-like layers creates a net positive charge, which is characteristic of layered double hydroxides. mdpi.com The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent cations, respectively, and Aⁿ⁻ is an interlayer anion. rsc.orgmdpi.com The stacking of these positively charged layers results in an interlayer space that accommodates anions and water molecules. wikipedia.org
Historically, carbonate-intercalated layered double hydroxides were widely believed to have rhombohedral symmetry (space group R-3m), which assumes a disordered arrangement of cations. researchgate.net However, more recent studies have proposed that a cation-ordered model with monoclinic symmetry (space group C2/m) can also fit the observed powder X-ray diffraction data. researchgate.net This monoclinic model addresses some of the inconsistencies associated with the cation-disordered rhombohedral structure. researchgate.net The specific crystal system for this compound can be complex, with some sources indicating a monoclinic system for similar compounds like sodium bicarbonate. handwiki.orginfogalactic.com
Structural Relationships to Hydrotalcite and Manasseite Mineralogy
This compound's structure is closely related to the hydrotalcite group of minerals. mdpi.comwikipedia.org Hydrotalcite is a naturally occurring layered double hydroxide with the formula Mg₆Al₂(OH)₁₆CO₃·4H₂O. The key difference between this compound and hydrotalcite lies in the specific cations within the brucite-like layers. Manasseite is a polytype of hydrotalcite, meaning it has the same chemical composition and layer structure but differs in the stacking sequence of the layers. researchgate.net Both hydrotalcite and manasseite serve as important natural analogs for understanding the structure and properties of synthetic layered double hydroxides like this compound.
Phase Transformations and Thermal Decomposition Pathways
When heated, this compound undergoes phase transformations and thermal decomposition. The decomposition process for layered double hydroxides typically occurs in stages. The initial stage involves the loss of surface and interlayer water. eujournal.org A subsequent stage involves the dehydroxylation of the brucite-like layers and the removal of the interlayer anions. eujournal.org For this compound, heating leads to the formation of carbon dioxide, carbon monoxide, sodium oxide, and aluminum oxide. anmol.org This decomposition behavior is a critical aspect of its material properties.
Reversible and Irreversible Dehydration Processes
The structure of this compound, akin to other layered double hydroxides (LDHs), incorporates water molecules in two primary forms: physically adsorbed or interlayer water and chemically bound hydroxyl groups forming the brucite-like layers. The removal of this water upon heating occurs in distinct stages.
The initial phase of dehydration involves the loss of the loosely bound interlayer water. This process typically occurs at relatively low temperatures, generally below 200°C. For many related layered materials, this initial water loss is often reversible. rsc.orgbritannica.com If the thermal treatment is carefully controlled to avoid the collapse of the layered framework, the material can re-adsorb water from a humid environment, restoring its hydrated structure. rsc.org
However, as the temperature increases, a second stage of dehydration begins, which involves the dehydroxylation of the metal hydroxide layers. This process, where adjacent hydroxyl groups condense to form water, is fundamentally different from the loss of interlayer water. Dehydroxylation leads to the breakdown of the primary layered structure. This transformation is generally considered irreversible because it involves the breaking of covalent bonds and a significant reorganization of the crystal lattice. Once the hydroxide layers have collapsed, the material cannot be simply rehydrated to its original crystalline form.
Evolution of Carbon Dioxide and Water during Thermal Events
Thermal analysis of this compound and analogous compounds reveals a sequence of mass loss events corresponding to the evolution of volatile components, primarily water (H₂O) and carbon dioxide (CO₂). mdpi.com
Low-Temperature Region (50°C - 200°C): The first significant mass loss is attributed to the removal of physisorbed surface water and intercalated interlayer water. mdpi.com
Mid-Temperature Region (200°C - 400°C): This stage involves the dehydroxylation of the aluminum and sodium hydroxide layers, leading to a substantial evolution of water vapor.
High-Temperature Region (>400°C): At higher temperatures, the carbonate anions located in the interlayer region decompose, releasing carbon dioxide. savemyexams.com This process signifies the final collapse of the layered structure, yielding a mixed metal oxide residue. rsc.org
The precise temperatures for these events can vary based on factors like heating rate and atmospheric conditions. mdpi.com
| Thermal Event | Approximate Temperature Range | Volatile Product Evolved | Structural Change |
| Interlayer Water Loss | 50°C - 200°C | H₂O | Potentially reversible removal of free water |
| Dehydroxylation | 200°C - 400°C | H₂O | Irreversible collapse of hydroxide layers |
| Decarbonation | > 400°C | CO₂ | Decomposition of interlayer carbonate anions |
Structural Reorganization upon High-Temperature Treatment
High-temperature treatment fundamentally alters the crystalline structure of this compound. The sequential loss of water and carbon dioxide results in the collapse of the well-defined layered double hydroxide architecture. The resulting material is typically a poorly crystalline or amorphous mixed metal oxide phase, consisting primarily of aluminum oxide and sodium oxide.
This structural reorganization is a key aspect of the solid-state chemistry of LDHs. The process is not merely a decomposition but a transformation into a new material with different physical and chemical properties. At sufficiently high temperatures, this amorphous oxide phase may undergo further crystallization to form more stable, well-defined mixed-oxide crystal structures.
Solid-State Reactivity and Intercalation Chemistry of this compound Systems
This compound's identity as a layered double hydroxide endows it with significant solid-state reactivity, most notably its capacity for anion exchange and the potential for creating new functional materials through interlayer modification.
Anion Exchange Capacity and Selectivity Mechanisms
The layered structure of this compound features positively charged hydroxide layers and an interlayer space occupied by charge-compensating carbonate anions. These interlayer carbonate ions are not covalently bound to the hydroxide sheets and can be exchanged with other anions present in an external solution. numberanalytics.com This property is known as anion exchange capacity (AEC). hawaii.edu
The mechanism of exchange is an equilibrium-driven process where external anions diffuse into the interlayer region and replace the resident carbonate ions. The efficiency and selectivity of this exchange are governed by several factors:
Anion Charge and Size: Anions with a higher charge density (charge-to-size ratio) are generally preferred and form stronger electrostatic interactions with the positively charged layers, making them more difficult to displace.
Concentration of External Anions: A high concentration of an external anion can drive the equilibrium towards exchange, even for less-preferred species. sigmaaldrich.com
pH of the Solution: The pH affects the surface charge of the hydroxide layers and the ionization state of the exchanging anions, thereby influencing the exchange process. sigmaaldrich.com
The selectivity for different anions typically follows a trend based on their ability to stabilize the interlayer spacing and their charge.
| Anion Selectivity Data (General for LDHs) |
| Increasing Affinity for Exchange Site |
| Cl⁻ < NO₃⁻ < SO₄²⁻ < CO₃²⁻ |
| This table illustrates a typical selectivity series for layered double hydroxides. Anions with higher charge and smaller size, like carbonate, are held more strongly and are more difficult to exchange. |
Interlayer Engineering for Tailored Functional Materials
The anion exchange capability of this compound is the foundation for "interlayer engineering," a strategy used to design and fabricate novel functional materials. rsc.org By replacing the native carbonate anions with other anions possessing specific desired properties (e.g., catalytic, optical, or biological activity), the functionality of the material can be precisely tailored.
This process involves the intercalation—the insertion of molecules or ions into the layered structure—of functional anions. For example, exchanging the carbonate with catalytically active polyoxometalate anions could yield a new heterogeneous catalyst. Similarly, intercalating drug molecules in their anionic form can create hybrid materials for controlled-release applications. This approach allows the basic this compound structure to serve as a versatile scaffold for developing a wide range of advanced materials with properties tuned for specific applications.
Theoretical and Computational Chemistry Approaches for Carbaldrate Systems
Quantum Mechanical and Molecular Dynamics Simulations of Carbaldrate Structures
Quantum mechanical (QM) and molecular dynamics (MD) simulations are fundamental tools for exploring the structural and dynamic properties of chemical systems. stanford.edu
Quantum Mechanics (QM): QM calculations, based on solving the Schrödinger equation, provide highly accurate information about molecular geometries, energies, and properties for small systems. stanford.edu While computationally intensive, QM is used to derive accurate parameters for force fields used in MD simulations and to study specific reaction mechanisms. rsc.org For a system like this compound, QM could be used to accurately model the geometry of the dihydroxyaluminum carbonate anion and its interaction with the sodium cation and water molecules.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This technique is well-suited for studying larger systems and longer timescales, providing insights into the dynamic behavior of materials, such as diffusion, conformational changes, and the structure of condensed phases. nih.govnih.gov
For this compound, MD simulations would be invaluable for understanding its hydrated structure. Simulations of analogous systems, such as hydrated Na-montmorillonite, have been used to investigate the arrangement of water molecules and cations in the interlayer spaces of minerals and how this affects properties like basal spacing. mdpi.com Similarly, MD simulations of polyacrylamide on calcite (CaCO₃) surfaces have elucidated the adsorption characteristics and interaction energies, which are driven by electrostatic attractions between functional groups and the carbonate surface. mdpi.com These studies provide a direct parallel for how the interaction of water and the Na⁺ ion with the aluminum carbonate layers in this compound could be modeled to understand its structural stability and hydration behavior.
Table 1: Example Parameters for Molecular Dynamics Simulations of Hydrated Mineral Systems This table, based on methodologies for analogous systems, illustrates typical parameters that would be used in an MD simulation of this compound.
| Parameter | Value / Type | Purpose | Reference |
| Force Field | CLAYFF / OPLS-AA | Defines the potential energy and forces between atoms (ions, water, mineral layers). | mdpi.comnih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic lab conditions. | mdpi.com |
| Temperature | 298 K (25 °C) | Simulates ambient temperature. | nih.gov |
| Pressure | 1 atm | Simulates standard atmospheric pressure. | mdpi.com |
| Time Step | 1.0 fs | The interval for integrating the equations of motion, balancing accuracy and computational cost. | nih.gov |
| Simulation Time | 1-100 ns | The total duration of the simulation, allowing the system to equilibrate and be sampled. | frontiersin.org |
| Water Model | SPC / TIP3P | Explicitly models water molecules, which is crucial for hydrated systems. | mdpi.com |
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) is a class of QM methods that calculates the electronic properties of a system based on its electron density, offering a balance between accuracy and computational cost. youtube.com DFT is widely used to investigate ground-state properties, including molecular geometries, bond energies, vibrational frequencies, and electronic structure (e.g., HOMO-LUMO gaps). youtube.commdpi.com
While no specific DFT studies on this compound were found, extensive research exists on its constituent parts. DFT has been used to investigate the interactions between metal ions (like Na⁺ and Ca²⁺) and carboxylate ions, revealing that charge transfer between the ions is significant and influences the interaction potential. nih.gov
Comprehensive DFT studies on a wide range of simple and binary anhydrous carbonates have been performed using the B3LYP hybrid functional. mdpi.comresearchgate.net These studies successfully calculated the wavenumbers and intensities of normal oscillations (vibrational spectra) and established linear dependencies between these properties and the radius and mass of the metal cation. mdpi.com Such an approach could be directly applied to this compound to predict its infrared and Raman spectra and to understand the nature of the coordinate bonds between the aluminum, hydroxyl, and carbonate groups. The theory of "Atoms in Molecules" (AIM) can be coupled with DFT results to characterize the nature of chemical bonds (covalent vs. electrostatic) based on the electron density at bond critical points.
Computational Design and Prediction of Novel this compound Derivatives
Computational design uses theoretical principles to predict and design new molecules with desired properties, accelerating the discovery of novel materials. nih.gov This process often involves creating a library of virtual compounds and using computational methods to screen for promising candidates. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate molecular descriptors (calculated properties) with experimental activity to predict the efficacy of new derivatives.
For this compound, computational design could be employed to predict novel derivatives with modified properties. For example, one could hypothetically design derivatives to enhance anion-binding affinity or to introduce new functionalities. The process would involve:
Scaffold Modification: Starting with the known structure of dihydroxyaluminum sodium carbonate, new functional groups could be computationally substituted at various positions.
Property Calculation: For each virtual derivative, DFT or semi-empirical methods would be used to calculate key molecular descriptors, such as the electrostatic potential surface, HOMO-LUMO energies, and dipole moment.
Performance Prediction: A predictive model, such as a QSAR model, would use these descriptors to estimate the desired property (e.g., anion exchange capacity or a specific reactivity).
Screening and Selection: The virtual library would be screened to identify the most promising candidates for future synthesis and experimental validation.
This ligand-based drug design (LBDD) approach has proven effective in many areas of pharmaceutical research and is directly transferable to materials science for the design of new functional compounds. nih.gov
Modeling of Interlayer Interactions and Anion Exchange Mechanisms
The structure of this compound, a hydrated layered compound, suggests that interlayer interactions play a crucial role in its stability. These non-covalent forces, including hydrogen bonding and electrostatic interactions, can be modeled effectively with MD simulations. Studies on similar layered materials like montmorillonite (B579905) clay show that the swelling behavior is governed by a balance of forces: the hydration of the clay sheets and the solvation of interlayer counterions work to push the layers apart, while attractive interactions hold them together. mdpi.com MD simulations can quantify these individual interaction energies (clay-clay, clay-ion, clay-water) to provide a molecular-level understanding of the material's structural response to hydration. mdpi.com
This compound contains carbonate, an anion that can participate in anion exchange processes. Modeling anion exchange chromatography is a complex task that can be aided by computational models like the steric mass action (SMA) isotherm and equilibrium dispersive models. nih.gov These models can simulate the elution profiles of target molecules and impurities, allowing for the rational optimization of purification processes. nih.gov Furthermore, research into bicarbonate-form anion exchange resins has shown that they have a similar affinity for dissolved organic carbon (DOC) as traditional chloride-form resins, offering a more environmentally benign regeneration process. nih.govresearchgate.net Theoretical modeling in this area helps to understand the affinity, regeneration efficiency, and stoichiometry of the ion exchange process. nih.gov
Advanced Applications of Carbaldrate in Materials Science and Engineering
Carbaldrate in Corrosion Protection Systems
This compound, chemically known as dihydroxyaluminum sodium carbonate, and its mineral form, dawsonite (B1143670), have demonstrated potential in the field of corrosion protection. Research has primarily focused on its role in forming protective layers on metal surfaces, particularly magnesium and aluminum alloys.
Integration into Coatings for Active Corrosion Inhibition
Currently, there is limited direct research available on the integration of pre-synthesized this compound into coatings for active corrosion inhibition. The primary mechanism of protection observed involves the in situ formation of a dawsonite layer rather than the release of this compound as an active inhibiting species from a coating matrix.
Development of Conversion Layers and Pre-treatments
A significant application of this compound in corrosion protection is in the development of conversion layers. An environmentally friendly method has been developed to synthesize a dawsonite conversion film on AZ31 magnesium alloy to enhance its corrosion resistance. researchgate.netysxbcn.com This process typically involves a two-step method where the alloy is first treated in a solution to form a precursor film, which is then converted to a dawsonite-rich layer. researchgate.netysxbcn.com
The resulting conversion film is primarily composed of dawsonite (NaAlCO₃(OH)₂), along with other aluminum hydroxides. researchgate.netysxbcn.com This layer has been shown to increase the corrosion potential and decrease the corrosion current density of the magnesium substrate. researchgate.netysxbcn.com Despite the presence of some network-like cracks, the dawsonite film provides good protection against general corrosion, with only localized pitting observed after immersion tests. researchgate.netysxbcn.com
The table below summarizes findings from a study on dawsonite conversion films on AZ31 magnesium alloy.
| Property | Bare AZ31 Alloy | AZ31 Alloy with Dawsonite Conversion Film |
| Corrosion Potential | Lower | Higher |
| Corrosion Current Density | Higher | Lower |
| Corrosion Behavior | Serious general corrosion | Good protection with localized pitting |
This table is generated based on descriptive findings in the source material; specific numerical data was not provided in the abstract. researchgate.netysxbcn.com
Development of Stimuli-Responsive Materials Incorporating this compound Units
There is no available research to suggest the development or use of stimuli-responsive materials that incorporate this compound units. While the inherent pH-sensitivity of carbonate compounds is known, this property has not been explored in the context of creating smart or stimuli-responsive materials based on this compound.
Cutting Edge Analytical and Characterization Techniques for Carbaldrate Research
X-ray Diffraction (XRD) and Rietveld Refinement for Structural Determination
X-ray Diffraction (XRD) stands as a primary technique for establishing the crystalline nature and phase identity of Carbaldrate. The resulting diffraction pattern serves as a unique structural fingerprint. For intricate crystal structures, the Rietveld refinement method is a powerful computational tool for analyzing powder diffraction data. nih.gov This technique refines a theoretical crystallographic model by fitting it to the observed XRD pattern, thereby yielding precise structural parameters. nih.gov
Key structural details that can be elucidated using Rietveld refinement include:
Lattice parameters
Atomic coordinates within the unit cell
Site occupancy of the constituent atoms
Crystallite size and microstrain effects
Although specific Rietveld refinement studies on this compound are not extensively documented in public literature, its application to analogous aluminum-containing compounds highlights its utility. For example, the crystal structure of aluminum phenylphosphonates was determined ab initio using Rietveld refinement of synchrotron data. nih.gov
Table 1: Representative Rietveld Refinement Parameters for an Aluminum-Containing Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.7952(1) |
| b (Å) | 29.3878(4) |
| c (Å) | 9.3537(3) |
| R(wp) (%) | 6.73 |
| R(p) (%) | 5.24 |
| Note: This data is from a study on aluminum phenylphosphonates and is presented for illustrative purposes. nih.gov |
Advanced Spectroscopic Methods for Chemical Bonding and Local Environments
Spectroscopic techniques are crucial for investigating the nuances of chemical bonding and the local atomic environments within the this compound structure.
Solid-state Nuclear Magnetic Resonance (SSNMR) provides detailed insights into the local chemical environment of specific atomic nuclei, such as ¹³C, ²⁷Al, and ¹H, in solid samples. This method is particularly valuable for characterizing materials that may be amorphous or possess poor crystallinity. researchgate.net For compounds containing carbonate, ¹³C SSNMR can differentiate between various carbonate phases and provide information regarding their hydration states. acs.org In the context of this compound, ²⁷Al SSNMR is instrumental in defining the coordination geometry (e.g., tetrahedral versus octahedral) of the aluminum atoms.
Table 2: Illustrative ¹³C SSNMR Chemical Shifts for Various Carbonate Minerals
| Mineral | Chemical Shift (ppm) |
| Calcite | ~168 |
| Aragonite | ~167 |
| Vaterite | ~169 |
| Monohydrocalcite | ~171 |
| Note: These values correspond to different polymorphs of calcium carbonate and are provided as a reference. researchgate.net |
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within this compound. FTIR spectroscopy is highly sensitive to polar chemical bonds and is effectively used to identify the characteristic vibrational modes of carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups. For comparison, the infrared spectrum of calcium carbonate displays a prominent broad absorption band around 1430 cm⁻¹ along with sharp peaks at 876 and 712 cm⁻¹. irdg.org
Conversely, Raman spectroscopy is more attuned to symmetric, non-polar bonds. It is particularly effective for identifying the symmetric stretching mode of the carbonate ion, which manifests as a distinct, sharp peak around 1085 cm⁻¹. journalijar.com The synergistic use of FTIR and Raman spectroscopy allows for a thorough characterization of the vibrational properties of this compound.
Table 3: Typical Vibrational Frequencies for Carbonate and Hydroxide (B78521) Moieties
| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |
| Carbonate (CO₃²⁻) | ~1430 (broad, intense) | Asymmetric Stretch | |
| 876 (sharp) | Out-of-plane Bend | ||
| ~1085 (sharp) | Symmetric Stretch | ||
| Hydroxyl (OH⁻) | ~3400 (broad) | O-H Stretch | |
| Note: These are general values compiled from spectroscopic data for various carbonates and hydroxides. irdg.orgjournalijar.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that determines the elemental composition and the chemical (oxidation) states of atoms on the material's surface. cea.frmalvernpanalytical.com The technique involves irradiating the sample with X-rays and measuring the kinetic energy of the ejected photoelectrons. malvernpanalytical.com
For this compound, XPS analysis would focus on the Al 2p, O 1s, Na 1s, and C 1s core level spectra. A notable challenge in the XPS analysis of aluminum-containing compounds is the difficulty in differentiating between aluminum oxide and aluminum hydroxide species, as their respective Al 2p and O 1s binding energies are closely spaced. aip.orgxpsfitting.com The Al 2p peak for aluminum compounds is typically observed at a binding energy approximately 2 eV higher than that for metallic aluminum. aip.org
Table 4: Representative Binding Energies for Elements in Aluminum Compounds via XPS
| Element (Core Level) | Binding Energy (eV) |
| Al 2p (in Al₂O₃) | ~74.5 |
| Al 2p (in Al(OH)₃) | ~74.8 |
| O 1s (in Al₂O₃) | ~531.0 |
| O 1s (in Al(OH)₃) | ~532.0 |
| Note: These are approximate binding energy values and can fluctuate based on the specific compound and instrumental conditions. aip.orgxpsfitting.com |
Thermal Analysis Techniques for Phase Transitions and Decomposition
Thermal analysis methods are critical for investigating the thermal stability, phase changes, and decomposition pathways of this compound.
Thermogravimetric Analysis (TGA) quantifies the change in a sample's mass as it is subjected to a controlled temperature program. empa.ch This technique is used to determine the temperatures and stoichiometry of decomposition reactions. For this compound, TGA can track its thermal decomposition into its constituent oxides and gaseous byproducts.
The thermal decomposition of this compound proceeds according to the following reaction upon heating: 2 NaAl(OH)₂CO₃ → Na₂O + Al₂O₃ + 2 CO₂ + 2 H₂O
A TGA thermogram of a hydrated carbonate compound typically displays discrete mass loss steps that correspond to dehydration and decarbonation events. For instance, in studies of hydrated cement pastes, the loss of water from various hydrated products is observed at temperatures up to approximately 400°C, whereas the decarbonation of calcium carbonate occurs at temperatures exceeding 600°C. empa.chchem-soc.si
Electron Microscopy and Imaging for Morphological and Nanoscale Characterization
Electron microscopy (EM) is indispensable for visualizing the morphology of materials at the micro- and nanoscale, far beyond the resolution limits of light microscopy. mdpi.com For this compound research, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques used for morphological characterization. mdpi.comtajhizkala.ir These methods use a beam of electrons to generate high-resolution images of a sample. mdpi.com
SEM provides detailed information about the surface topography, particle shape, and size of this compound powder. mdpi.com It scans the surface with a focused electron beam, and the resulting image reveals the three-dimensional appearance of the particles and their aggregates. In contrast, TEM transmits electrons through an ultrathin sample to create a two-dimensional projection, offering insights into the internal structure, crystallinity, and primary particle size. tajhizkala.irnih.gov For complex, beam-sensitive materials like hydrated compounds, cryogenic EM (cryo-EM) techniques can be employed to observe the sample in its native, hydrated state, preserving structural integrity by minimizing damage from the electron beam. nih.gov
| Technique | Information Provided | Sample Preparation | Application to this compound |
| SEM | Surface morphology, particle shape, aggregation, size distribution. | Sputter-coated with a conductive metal (e.g., gold). | Characterizing the texture and habit of this compound crystals and powders. |
| TEM | Internal structure, primary particle size, crystallinity, defects. | Dispersed and deposited on a thin carbon grid. | Visualizing the fundamental building blocks of aggregates and assessing crystallinity. |
| Cryo-STEM | High-contrast imaging of native, hydrated structures. | Rapid vitrification in a cryogen. | Analyzing the morphology of this compound without artifacts from drying. nih.gov |
Surface Area and Porosity Analysis
The surface area and porosity of a solid material are critical physical properties that influence its behavior, including reactivity and dissolution rates. solids-solutions.comintertek.com Gas adsorption is the most common technique for determining these characteristics for powders like this compound. intertek.comwarwick.ac.uk The Brunauer-Emmett-Teller (BET) method is the standard for measuring specific surface area. intertek.comcelignis.com
The analysis involves adsorbing an inert gas, typically nitrogen at liquid nitrogen temperature (77 K), onto the surface of the this compound sample. intertek.com By measuring the amount of gas adsorbed at various pressures, a gas adsorption isotherm is generated. The BET equation is applied to the initial part of this isotherm to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area is determined. intertek.com Further analysis of the isotherm, particularly at higher relative pressures, can provide detailed information about the material's porosity, including total pore volume and pore size distribution. solids-solutions.comintertek.com
| Parameter | Description | Typical Unit | Importance for this compound |
| BET Surface Area | The total surface area of the material per unit of mass. celignis.com | m²/g | Influences reaction rate and dissolution properties. |
| Total Pore Volume | The total volume of the pores within the material per unit of mass. intertek.com | cm³/g | Affects the material's capacity to hold fluids. |
| Pore Size Distribution | The distribution of the volume or surface area of pores as a function of pore size. solids-solutions.com | - | Characterizes the accessibility of the internal surface. |
Advanced Elemental Compositional Analysis
Determining the precise elemental composition of this compound is fundamental to confirming its identity and purity. The chemical formula for anhydrous this compound is NaAl(OH)₂CO₃, indicating the presence of sodium, aluminum, oxygen, hydrogen, and carbon. nih.gov While classical methods like combustion analysis are used for carbon and hydrogen, modern instrumental techniques offer greater precision and the ability to map elemental distribution. nih.gov
Advanced methods such as inductively coupled plasma-mass spectrometry (ICP-MS) can be used for the highly sensitive quantification of metallic elements like sodium and aluminum. ife.no For nanoscale compositional characterization, scanning/transmission electron microscopy (S/TEM) equipped with Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) is employed. thermofisher.com These techniques can generate elemental maps, revealing the spatial distribution of constituent elements within a single particle or aggregate, which is crucial for assessing homogeneity. thermofisher.com
| Element | Expected (%) in NaAl(OH)₂CO₃ | Analytical Technique | Information Provided |
| Sodium (Na) | 15.96% | ICP-MS, AAS | Quantitative bulk concentration. |
| Aluminum (Al) | 18.74% | ICP-MS, AAS | Quantitative bulk concentration. |
| Hydrogen (H) | 1.40% | CHNS/O Analyzer | Quantitative bulk concentration. |
| Carbon (C) | 8.34% | CHNS/O Analyzer | Quantitative bulk concentration. |
| Oxygen (O) | 55.56% | CHNS/O Analyzer | Quantitative bulk concentration. |
| All Elements | - | S/TEM with EDS/EELS | Nanoscale elemental distribution and mapping. thermofisher.com |
Theoretical percentages calculated from the molecular weight of anhydrous this compound (143.99 g/mol ). nih.gov
Laser Particle Size Distribution (PSD) Analysis
Particle Size Distribution (PSD) is a critical physical attribute of powdered materials that significantly impacts manufacturability, stability, and performance. quercus.bemicrotrac.com Laser diffraction, also known as static light scattering, is a widely used and robust technique for measuring the PSD of powders like this compound over a broad size range, typically from 0.1 to 2000 µm. ltschem.comsolids-solutions.com
The technique works by passing a laser beam through a dispersed sample of the powder. quercus.beltschem.com The particles scatter the light at angles that are inversely proportional to their size—larger particles scatter light at smaller angles, while smaller particles scatter it at wider angles. solids-solutions.com A series of detectors measures the intensity of the scattered light at different angles. ltschem.com This scattering pattern is then analyzed using an appropriate optical model, such as Mie theory (for smaller particles) or Fraunhofer diffraction (for larger particles), to calculate the particle size distribution. solids-solutions.com The results are often reported as the volume-based diameters at which 10%, 50%, and 90% of the sample is smaller (D10, D50, and D90 values).
| Parameter | Description | Typical Value (µm) | Significance |
| D10 | 10% of the particle population is below this size. | 5.2 | Represents the fine particles in the distribution. |
| D50 | The median diameter; 50% of particles are smaller and 50% are larger. | 25.8 | Represents the central point of the distribution. |
| D90 | 90% of the particle population is below this size. | 75.4 | Represents the coarse particles in the distribution. |
| Span | (D90 - D10) / D50 | 2.72 | A measure of the broadness of the distribution. |
This table shows representative data for a hypothetical this compound powder sample.
Future Research Directions and Emerging Paradigms in Carbaldrate Chemistry
Sustainable Synthesis Routes and Green Chemistry Principles
The industrial production of Carbaldrate typically involves the large-scale mixing of aluminum hydroxide (B78521) and sodium carbonate in an aqueous solution. While effective, future research should focus on optimizing this process according to the principles of green chemistry to minimize environmental impact and enhance efficiency. ispe.orginstituteofsustainabilitystudies.com Green chemistry is a framework aimed at designing products and processes that reduce or eliminate the use and generation of hazardous substances. news-medical.netmdpi.com
Key green chemistry principles applicable to this compound synthesis include:
Waste Prevention: The primary principle is to prevent waste rather than treating it after it has been created. instituteofsustainabilitystudies.com Future synthesis routes should aim for near-total conversion of reactants to the final product.
Atom Economy: This concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. ispe.orgprimescholars.com Designing synthetic methods with high atom economy is a crucial goal for sustainable chemistry. primescholars.com
Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. news-medical.net Research could explore low-energy pathways for this compound synthesis, potentially using microwave-assisted techniques or flow chemistry to improve efficiency. jddhs.commdpi.com
Safer Solvents and Auxiliaries: The current use of water as a solvent is a significant advantage from a green chemistry perspective, as it is non-toxic and environmentally benign. mdpi.comnih.gov Future work should ensure that any auxiliary substances used (e.g., for purification) are equally safe.
Optimizing the synthesis of this compound can lead to significant cost savings and a reduced environmental footprint, aligning its production with modern standards of sustainability in the pharmaceutical and chemical industries. ispe.orgnews-medical.net
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Potential Application to this compound Synthesis |
|---|---|
| Waste Prevention | Optimize reaction conditions to minimize byproducts and unreacted starting materials. instituteofsustainabilitystudies.com |
| Atom Economy | Redesign synthesis to ensure maximum incorporation of aluminum hydroxide and sodium carbonate into the this compound structure. primescholars.com |
| Less Hazardous Synthesis | Continue using and exploring non-toxic reactants and intermediates. instituteofsustainabilitystudies.com |
| Safer Solvents | Prioritize water as the primary reaction medium, avoiding hazardous organic solvents. jddhs.com |
| Energy Efficiency | Investigate ambient temperature processes or energy-efficient technologies like continuous flow synthesis to lower energy costs. news-medical.netijbpas.com |
| Use of Renewable Feedstocks | Explore the potential of sourcing raw materials from renewable or recycled streams, such as aluminum waste. mdpi.com |
Advanced Functionalization and Hybrid Material Design
This compound is an inorganic-organic hybrid material, combining an inorganic aluminum hydroxide backbone with carbonate groups. nih.gov This structure is a prime candidate for advanced functionalization, a key strategy in modern materials science to create materials with tailored properties. researchgate.net Functionalization involves introducing new organic or inorganic components to a material's structure to grant it new capabilities. rsc.org
Future research could focus on modifying this compound to create novel hybrid materials. This could be achieved by:
Surface Modification: Attaching specific functional groups to the surface of this compound particles could alter their surface chemistry, making them suitable for applications like targeted adsorption or catalysis.
Post-Synthetic Functionalization: This approach involves modifying the compound after its initial synthesis. rsc.org For this compound, this could mean replacing the carbonate group with other functional organic anions, potentially altering its reactivity or physical properties. The introduction of organic functionalities can make a porous framework more flexible or hydrophobic. rsc.org
Composite Formation: Integrating this compound nanoparticles into polymer matrices could yield composites with enhanced mechanical or thermal properties. nih.gov The use of polymeric nanoparticles as templates is an intriguing approach for synthesizing hybrid organic-inorganic functional materials. iberdrola.com
The development of such hybrid materials could expand this compound's applications into fields like advanced coatings, functional fillers, or specialized catalysts. researchgate.netrsc.org
Integration into Multifunctional Systems and Smart Materials
Smart materials are engineered to respond to external stimuli such as changes in pH, temperature, or pressure. iberdrola.com These materials can sense their environment and react in a predictable and functional way. mdpi.com The inherent acid-neutralizing property of this compound makes it a compelling candidate for integration into "smart" or multifunctional systems.
Potential future research directions include:
pH-Responsive Systems: A material could be designed where this compound is embedded within a polymer matrix that only releases the active compound when the ambient pH drops below a specific threshold. This could be applied in controlled-release scenarios or as a "smart" buffer in industrial or environmental applications.
Self-Healing Materials: The reactivity of aluminum compounds could be leveraged in self-healing composites. For instance, a composite material could be designed where damage triggers the release of this compound or a derivative to initiate a chemical repair process.
Smart Sensors: While a more speculative area, the interaction of this compound with specific chemical species could be harnessed to create simple, colorimetric sensors. For example, a change in a support matrix containing this compound could indicate a shift in local acidity.
The main advantage of smart materials is their ability to confer new capabilities without the need for complex electronics or sensors. autopromotec.com By embedding the responsive functionality directly into the material itself, systems incorporating this compound could offer innovative solutions in fields ranging from construction to healthcare. researchgate.netijnrd.org
Bridging Fundamental Understanding with Large-Scale Production Challenges
Transitioning a laboratory-scale synthesis to large-scale industrial production invariably presents challenges that must be addressed through rigorous research and development. acsgcipr.orgmacsenlab.com For this compound, which is produced from aluminum hydroxide and sodium carbonate, key challenges lie in ensuring consistency, purity, and cost-effectiveness.
Future research must focus on:
Process Control and Optimization: The reaction between a solid (aluminum hydroxide) and a dissolved salt (sodium carbonate) can be complex. Research is needed to fully understand the reaction kinetics, thermodynamics, and the influence of process parameters (e.g., temperature, mixing speed, reactant concentration) on the final product's properties, such as particle size and crystallinity.
Purification and Byproduct Removal: Industrial-scale synthesis often involves numerous work-up and purification steps, which can generate significant waste and increase costs. acsgcipr.org Developing more efficient, "greener" purification methods for this compound that minimize solvent use and energy consumption is a critical research area.
Scalability of "Green" Methods: While sustainable synthesis routes may be viable in the lab, ensuring they remain efficient and economical at an industrial scale is a major hurdle. mdpi.com For example, a reaction optimized for a small batch may behave differently in a large industrial reactor due to changes in heat and mass transfer. acsgcipr.org
Material Characterization: A deeper understanding of the relationship between manufacturing conditions and the material's final properties is essential for quality control. Advanced characterization techniques should be employed to ensure batch-to-batch consistency.
Addressing these challenges is crucial for making the production of this compound not only more sustainable but also more economically competitive.
Table 2: Key Challenges in Large-Scale this compound Production
| Challenge Area | Specific Research Focus | Desired Outcome |
|---|---|---|
| Reaction Kinetics | Study the rate-determining steps of the reaction between Al(OH)₃ and Na₂CO₃. | Optimized reaction times and improved throughput. acsgcipr.org |
| Purity Control | Identify and quantify potential impurities from starting materials and side reactions. | Higher purity final product with fewer purification steps. |
| Energy Consumption | Analyze energy usage in mixing, heating, and drying stages of production. | Reduced energy footprint and lower operational costs. news-medical.net |
| Physical Properties | Investigate how process variables affect particle size, surface area, and crystal structure. | Consistent product quality tailored to specific applications. |
| Waste Management | Develop methods to recycle unreacted materials and minimize aqueous waste streams. | A more circular and environmentally friendly production process. instituteofsustainabilitystudies.com |
Exploration of Novel Intercalation Species and Their Impact on Material Properties
The structure of this compound is related to that of layered double hydroxides (LDHs), which are well-known for their ability to host various anions and neutral molecules between their layers through a process called intercalation. cambridge.orgresearchgate.net This process allows for the fine-tuning of a material's properties. The carbonate anion (CO₃²⁻), present in this compound, is known to be strongly held within LDH structures, making its exchange difficult. rsc.orgacs.org
A significant future research direction would be to explore whether the carbonate in this compound can be replaced with other functional species. This emerging area of "post-functionalization" could unlock new properties and applications. rsc.org
Key research questions include:
Feasibility of Carbonate Exchange: Can conditions be found (e.g., using specific solvents or organic acids) to remove the carbonate ions from this compound's structure without destroying the aluminum hydroxide layers? researchgate.net
Intercalation of New Anions: If exchange is possible, a wide variety of organic and inorganic anions could be intercalated. For example, intercalating drug molecules could create novel drug delivery systems, while inserting catalyst anions could yield new heterogeneous catalysts.
Impact on Material Properties: How would the intercalation of different species affect this compound's properties? Researchers could study changes in thermal stability, solubility, surface area, and chemical reactivity. For example, intercalating larger organic anions would increase the spacing between the inorganic layers, potentially creating porosity for adsorption applications.
Successfully developing intercalation chemistry for this compound would transform it from a simple compound into a versatile platform material, similar to the extensive research field of LDHs. researchgate.net
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Carbaldrate in laboratory settings?
this compound synthesis typically follows multi-step organic reactions, with purification via column chromatography and crystallization. Characterization involves spectroscopic techniques (e.g., NMR, IR) and elemental analysis to confirm molecular structure. For reproducibility, ensure reaction conditions (temperature, solvent ratios) are meticulously documented . Cross-validate results with peer-reviewed protocols from authoritative journals like Journal of Organic Chemistry or ACS Catalysis to avoid procedural biases .
Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?
Use accelerated stability testing (AST) under controlled stressors (e.g., heat, humidity, UV exposure) following ICH guidelines. Employ HPLC or mass spectrometry to quantify degradation products. Include control groups and triplicate samples to account for instrumental variability . Data should be analyzed using ANOVA to determine significance thresholds for degradation pathways .
Q. What computational tools are recommended for predicting this compound’s physicochemical properties?
Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) and molecular docking software (AutoDock, Schrödinger Suite) are standard for predicting properties like solubility, logP, and binding affinities. Validate predictions with empirical data using Bland-Altman plots to identify systematic errors .
Advanced Research Questions
Q. How should researchers address contradictions in published spectroscopic data for this compound’s structural isomers?
Conduct a meta-analysis of existing studies, comparing experimental conditions (e.g., solvent polarity, NMR field strength). Use 2D NMR techniques (COSY, NOESY) to resolve stereochemical ambiguities. Cross-reference crystallographic data from the Cambridge Structural Database (CSD) to validate proposed configurations . For unresolved discrepancies, propose collaborative re-evaluation with original authors via open-data platforms .
Q. What strategies optimize this compound’s yield in scaled-up synthesis while minimizing byproducts?
Implement Design of Experiments (DoE) frameworks, such as Response Surface Methodology (RSM), to model interactions between variables (catalyst load, temperature). Use Pareto charts to prioritize influential factors. Pilot-scale reactors should integrate real-time monitoring (e.g., in-situ FTIR) to dynamically adjust parameters . Publish raw datasets in repositories like Zenodo to facilitate reproducibility .
Q. How can machine learning enhance the analysis of this compound’s bioactivity datasets?
Train neural networks (e.g., PyTorch, TensorFlow) on curated bioassay data (IC50, Ki values) to predict structure-activity relationships (SAR). Validate models using k-fold cross-validation and SHAP (SHapley Additive exPlanations) for interpretability. Address overfitting by incorporating dropout layers and expanding training datasets with publicly available ChEMBL entries .
Q. What ethical and methodological considerations apply when reusing secondary data on this compound’s toxicology?
Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) by verifying metadata completeness in sources like TOXNET or PubChem. Perform sensitivity analyses to assess dataset heterogeneity. Cite original studies transparently and avoid selective data extraction, which may introduce confirmation bias .
Data Management and Reporting
Q. What frameworks are recommended for reconciling conflicting results in this compound’s pharmacokinetic studies?
Adopt the PRISMA (Preferred Reporting Items for Systematic Reviews) guidelines for systematic reviews. Use forest plots to visualize effect sizes and heterogeneity metrics (I² statistic). If contradictions persist, propose a consensus panel to establish standardized assay protocols .
Q. How should researchers present this compound’s analytical data in publications to ensure clarity and reproducibility?
Follow the IMRAD (Introduction, Methods, Results, Discussion) structure. Include raw spectra in supplementary materials with baseline correction annotations. For tabular data, use SI units and report uncertainties (e.g., ±SD). Reference the SPECCHIO spectral database for standardized formatting .
Cross-Disciplinary Challenges
Q. What interdisciplinary approaches resolve this compound’s mechanism of action uncertainties in pharmacological studies?
Combine omics data (proteomics, metabolomics) with molecular dynamics simulations to map interaction pathways. Validate hypotheses using CRISPR-edited cell lines and knockout models. Publish negative results to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
